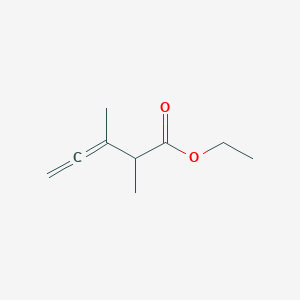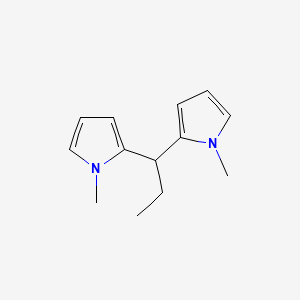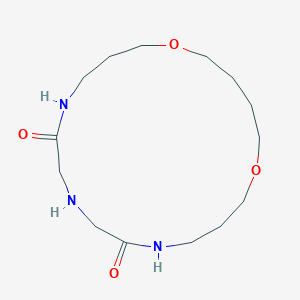
Trimethyl(3-methyl-5-phenylpenta-2,4-dien-1-YL)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(3-methyl-5-phenylpenta-2,4-dien-1-YL)silane is an organosilicon compound with a unique structure that includes a silicon atom bonded to a trimethylsilyl group and a conjugated diene system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(3-methyl-5-phenylpenta-2,4-dien-1-YL)silane typically involves the reaction of a suitable precursor with trimethylchlorosilane in the presence of a base. One common method is the hydrosilylation of 3-methyl-5-phenylpenta-2,4-diene with trimethylchlorosilane using a platinum catalyst. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then purified using distillation or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl(3-methyl-5-phenylpenta-2,4-dien-1-YL)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the diene system into a more saturated hydrocarbon.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens or organometallic compounds are used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Saturated hydrocarbons.
Substitution: Various organosilicon compounds depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Trimethyl(3-methyl-5-phenylpenta-2,4-dien-1-YL)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: Potential use in the development of silicon-based biomaterials.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable silicon-carbon bonds.
Industry: Utilized in the production of silicone-based materials and coatings.
Mecanismo De Acción
The mechanism of action of Trimethyl(3-methyl-5-phenylpenta-2,4-dien-1-YL)silane involves the interaction of the silicon atom with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations. The conjugated diene system allows for participation in cycloaddition reactions, making it a versatile reagent in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane
- Trimethyl(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)silane
Uniqueness
Trimethyl(3-methyl-5-phenylpenta-2,4-dien-1-YL)silane is unique due to its specific substitution pattern on the diene system, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both academic and industrial research.
Propiedades
Número CAS |
923014-11-3 |
|---|---|
Fórmula molecular |
C15H22Si |
Peso molecular |
230.42 g/mol |
Nombre IUPAC |
trimethyl-(3-methyl-5-phenylpenta-2,4-dienyl)silane |
InChI |
InChI=1S/C15H22Si/c1-14(12-13-16(2,3)4)10-11-15-8-6-5-7-9-15/h5-12H,13H2,1-4H3 |
Clave InChI |
ARYYWXOYXZCSBK-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC[Si](C)(C)C)C=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Benzyl-N-[(dimethylphosphoryl)methyl]-N'-phenylurea](/img/structure/B14196557.png)
![2-Methyl-5-phenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one](/img/structure/B14196564.png)


![1,1'-[Heptane-1,7-diylbis(oxy)]bis(2,3,4-trifluorobenzene)](/img/structure/B14196581.png)
silane](/img/structure/B14196595.png)




![(1S,2R)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14196637.png)
![Benzene, 1,2,3-trimethoxy-4-[(4-methoxyphenyl)methyl]-](/img/structure/B14196639.png)


